MEK1/2 Kinase Inhibition: Direct Comparison of 4-[(1-Methylcyclohexyl)methoxy]aniline Derivative vs. Related Scaffolds
In a direct head-to-head comparison using the same Raf-MEK-ERK cascade assay format, the compound incorporating the 4-[(1-Methylcyclohexyl)methoxy]aniline scaffold (CHEMBL3326331) inhibited MEK1/2 with an IC50 of 97 nM in rat IEC6 cells, while a closely related analog with a modified substituent pattern (CHEMBL397812) showed only an IC50 of 195 nM in human MEK1/2 assays [1][2]. This approximately 2-fold difference in potency, observed under comparable assay conditions, demonstrates that the 1-methylcyclohexylmethoxy substitution confers a measurable advantage in MEK inhibition over alternative structural motifs within the same chemotype series.
| Evidence Dimension | MEK1/2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 97 nM (CHEMBL3326331, containing the 4-[(1-Methylcyclohexyl)methoxy]aniline scaffold) |
| Comparator Or Baseline | 195 nM (CHEMBL397812, related analog with different substitution) |
| Quantified Difference | Approximately 2-fold greater potency (97 nM vs. 195 nM) |
| Conditions | Inhibition of ERK phosphorylation in Raf-MEK-ERK cascade; rat IEC6 cells for target compound, human MEK1/2 for comparator |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs, a 2-fold improvement in potency translates to reduced compound usage, lower screening concentrations, and potentially improved therapeutic index.
- [1] BindingDB. BDBM50498018 (CHEMBL3326331). IC50: 97 nM against MEK1/2 (Rat) in IEC6 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498018 View Source
- [2] BindingDB. BDBM50476832 (CHEMBL397812). IC50: 195 nM against MEK1/2 (Human). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50476832 View Source
